Dimethyl 5-methylisophthalate
Overview
Description
Dimethyl 5-methylisophthalate is an organic compound with the molecular formula C11H12O4. It is a dimethyl ester derivative of 5-methylisophthalic acid. This compound is commonly used in the synthesis of various polymers and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-methylisophthalate can be synthesized through the esterification of 5-methylisophthalic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out in a round-bottom flask under reflux conditions. After the reaction is complete, the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and efficient purification techniques ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-methylisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylisophthalic acid.
Reduction: Reduction reactions can convert it into corresponding alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Methylisophthalic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-methylisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of dimethyl 5-methylisophthalate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
- Dimethyl isophthalate
- Dimethyl terephthalate
- Dimethyl 5-methoxyisophthalate
Comparison: Dimethyl 5-methylisophthalate is unique due to the presence of a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to dimethyl isophthalate and dimethyl terephthalate, it has different steric and electronic effects, making it suitable for specific applications. Dimethyl 5-methoxyisophthalate, on the other hand, has a methoxy group, which further alters its chemical behavior .
Properties
IUPAC Name |
dimethyl 5-methylbenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLNVWOJNQXRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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